An In-Depth Technical Guide on the Structural Elucidation of 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol
An In-Depth Technical Guide on the Structural Elucidation of 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide range of biologically active compounds.[1][2] The precise determination of their molecular structure is a critical step in understanding their chemical properties, biological activity, and potential therapeutic applications. This guide provides a comprehensive, in-depth exploration of the structural elucidation of a specific pyrimidine derivative, 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol.
This document is intended for researchers, scientists, and professionals in the field of drug development. It will detail the integrated application of modern spectroscopic and analytical techniques to unambiguously confirm the molecular structure of the target compound. The narrative will not only present the data but also delve into the scientific reasoning behind the experimental choices and the logical process of data interpretation.
Experimental Design & Rationale
The structural elucidation of a novel compound is a puzzle where each piece of analytical data provides crucial clues. For 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol, a multi-technique approach is employed to ensure the unequivocal confirmation of its structure. The selection of these techniques is based on their ability to provide complementary information about the molecule's connectivity, functional groups, and overall three-dimensional arrangement.
The core analytical workflow for this elucidation includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : To map the carbon-hydrogen framework. This includes one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments.[3][4]
-
Mass Spectrometry (MS) : To determine the molecular weight and elemental composition, and to gain insights into the fragmentation patterns.[5][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : To identify the functional groups present in the molecule.[7][8]
-
X-ray Crystallography : To provide the definitive three-dimensional structure of the molecule in its crystalline form.[9][10]
The following diagram illustrates the logical flow of the structural elucidation process:
Caption: A workflow diagram illustrating the key stages in the structural elucidation of 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol.
Data Acquisition and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.[11] For the analysis of 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol, a combination of 1D and 2D NMR experiments is essential.[12]
Experimental Protocol: NMR Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used to acquire the spectra.[13]
-
Sample Preparation : The purified compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
1D Spectra Acquisition :
-
¹H NMR : A standard pulse program is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[13]
-
¹³C NMR : A proton-decoupled pulse program is employed to obtain the carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (1024-4096) and a longer relaxation delay (2-5 seconds) are typically required.[13]
-
-
2D Spectra Acquisition :
-
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings within the molecule.[4][14]
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons.[14][15]
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.[4][15]
-
¹H and ¹³C NMR Data Summary
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| C2-CH₃ | ~2.3 | ~21.0 |
| C4-OH | ~12.0 (broad singlet) | - |
| C5-H | ~5.8 | ~108.0 |
| C6 | - | ~165.0 |
| C6-CH₂ | ~3.8 | ~38.0 |
| C1' | - | ~138.0 |
| C2'/C6' | ~7.3 (doublet) | ~130.0 |
| C3'/C5' | ~7.2 (doublet) | ~128.5 |
| C4' | - | ~132.0 |
Interpretation of NMR Data
The ¹H NMR spectrum is expected to show a singlet for the methyl group (C2-CH₃) at approximately 2.3 ppm. The benzylic protons (C6-CH₂) would appear as a singlet around 3.8 ppm. The aromatic protons of the chlorobenzyl group would likely present as two doublets in the region of 7.2-7.3 ppm, characteristic of a para-substituted benzene ring. The pyrimidine proton (C5-H) is anticipated to be a singlet at around 5.8 ppm. The hydroxyl proton (C4-OH) would likely be a broad singlet at a downfield chemical shift, around 12.0 ppm.
The ¹³C NMR spectrum will provide complementary information. The methyl carbon should appear around 21.0 ppm. The benzylic carbon is expected at approximately 38.0 ppm. The aromatic carbons will have distinct signals, with the carbon bearing the chlorine atom (C4') resonating at a different chemical shift compared to the others. The pyrimidine ring carbons will also show characteristic signals, with the C4 and C6 carbons appearing at more downfield shifts due to their attachment to heteroatoms.
2D NMR experiments are critical for confirming the assignments. A COSY spectrum would show correlations between the aromatic protons on the chlorobenzyl ring. An HSQC spectrum would link each proton to its directly attached carbon. The HMBC spectrum is particularly insightful, as it would show correlations between the benzylic protons (C6-CH₂) and the C6 and C1' carbons, as well as the C5-H proton and the C4 and C6 carbons, thus confirming the connectivity of the benzyl group to the pyrimidine ring.
Caption: Key HMBC correlations for confirming the connectivity in 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound, which are fundamental pieces of information for its identification.[16] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise elemental composition.
Experimental Protocol: Mass Spectrometry
-
Instrumentation : An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) is used.[5][6]
-
Sample Introduction : The sample is introduced into the ion source, typically dissolved in a suitable solvent for ESI or as a solid for EI.
-
Data Acquisition : The mass-to-charge ratio (m/z) of the ions is measured. For HRMS, the measurement is performed with high accuracy to allow for the determination of the elemental formula.
Expected Mass Spectrometry Data
-
Molecular Formula : C₁₂H₁₁ClN₂O
-
Monoisotopic Mass : 234.0560
-
Expected HRMS (ESI+) : [M+H]⁺ = 235.0633
Interpretation of Mass Spectrometry Data
The mass spectrum should show a molecular ion peak (or a protonated molecular ion peak in the case of ESI) corresponding to the calculated molecular weight. A key feature to look for is the isotopic pattern of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the mass spectrum should exhibit two peaks for the molecular ion, separated by two mass units, with a relative intensity ratio of about 3:1. This isotopic signature provides strong evidence for the presence of a chlorine atom in the molecule.
Fragmentation patterns can also offer structural clues. Common fragmentation pathways for pyrimidine derivatives involve the cleavage of the substituent groups from the pyrimidine ring.[5][17] For 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol, a prominent fragment would likely correspond to the loss of the chlorobenzyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[7][8]
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation : An FTIR spectrometer is used.
-
Sample Preparation : The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent.
-
Data Acquisition : The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Expected FTIR Data
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| O-H stretch (in H-bonded phenol/enol) | 3200-2500 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2850 |
| C=O stretch (amide/lactam) | 1700-1650 |
| C=N and C=C stretch (aromatic ring) | 1600-1450 |
| C-O stretch | 1260-1000 |
| C-Cl stretch | 800-600 |
Interpretation of FTIR Data
The FTIR spectrum should display a broad absorption band in the region of 3200-2500 cm⁻¹, which is characteristic of a hydrogen-bonded O-H group, consistent with the pyrimidin-4-ol tautomer. The presence of a strong band around 1650-1700 cm⁻¹ would suggest the presence of the keto tautomer (pyrimidin-4-one). The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl and methylene groups will be observed just below 3000 cm⁻¹. Aromatic ring stretching vibrations (C=C and C=N) will be present in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for molecular structure determination, as it provides a precise three-dimensional map of the atomic positions in a crystal.[9][10]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth : Single crystals of suitable quality are grown by slow evaporation of a solvent from a saturated solution of the compound.
-
Data Collection : A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[18]
-
Structure Solution and Refinement : The diffraction data are processed to solve and refine the crystal structure, yielding the precise coordinates of all atoms in the unit cell.[18]
Expected X-ray Crystallography Results
The X-ray crystal structure would provide definitive confirmation of the connectivity of the atoms, including the attachment of the 4-chlorobenzyl group at the C6 position and the methyl group at the C2 position of the pyrimidine ring. It would also reveal the bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecule's conformation in the solid state. Furthermore, the crystal packing can reveal intermolecular interactions, such as hydrogen bonding, which can be important for understanding the physical properties of the compound.[19]
Caption: A representation of the confirmed three-dimensional structure of 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol as determined by X-ray crystallography.
Conclusion
The structural elucidation of 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol is a systematic process that relies on the synergistic application of multiple analytical techniques. NMR spectroscopy provides the foundational carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, and FTIR spectroscopy identifies the key functional groups. Finally, single-crystal X-ray crystallography offers the definitive and unambiguous confirmation of the three-dimensional molecular structure. This comprehensive approach ensures the scientific integrity and trustworthiness of the structural assignment, which is paramount for any further research and development involving this compound.
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